

Application Note: Quantification of Estrone Sulfate in Human Serum by LC-MS/MS

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Compound of Interest

Compound Name: Estrone Sulfate

Cat. No.: B1225555

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Introduction

Estrone sulfate (E1S) is the most abundant circulating estrogen in the human body and serves as a key reservoir for the production of more potent estrogens such as estradiol. Accurate and sensitive quantification of **estrone sulfate** in serum is crucial for various research areas, including endocrinology, oncology, and pharmacology. While immunoassays have traditionally been used, they can suffer from a lack of specificity due to cross-reactivity with other endogenous steroids.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity, accuracy, and sensitivity for the quantification of steroid hormones.[1][2]

This application note provides a detailed protocol for the quantification of **estrone sulfate** in human serum using a robust and sensitive LC-MS/MS method. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection by a triple-quadrupole mass spectrometer operating in negative ion mode.

Experimental Protocols

Materials and Reagents

- **Estrone sulfate** sodium salt (analytical standard)

- Estrone-2,3,4-d₃-sulfate (d₄-E1S) or other suitable stable isotope-labeled internal standard (IS)
- LC-MS/MS grade acetonitrile, methanol, and water
- Ammonium fluoride (NH₄F)
- Human serum (drug-free)
- 96-well collection plates
- Centrifuge capable of accommodating 96-well plates

Instrumentation

- Liquid Chromatograph: An Agilent 1260 LC system or equivalent.[1]
- Mass Spectrometer: An Agilent 6460 triple quadrupole mass spectrometer with a JetStream™ electrospray interface or equivalent.[1]
- LC Column: A Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 μm column with a 3 mm guard column.[1]

Preparation of Standards and Quality Controls

Stock solutions of **estrone sulfate** and the internal standard are prepared in methanol.

Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the **estrone sulfate** stock solution into charcoal-stripped human serum to create a calibration curve spanning the desired concentration range.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for sample preparation:

- Sample Aliquoting: Pipette 50 μL of serum samples, calibrators, or QCs into a 96-well filter plate.[1]
- Internal Standard Addition: Add 100 μL of acetonitrile containing the internal standard (e.g., 2.9 nmol/L of d₄-E1S) to each well.[1]

- Protein Precipitation: Shake the plate for 10 minutes at 1000 rpm to precipitate the serum proteins.[\[1\]](#)
- Filtration: Filter the samples into a 96-well collection plate using a vacuum manifold.[\[1\]](#)
- Dilution: Add 80 μ L of deionized water to each well and mix by shaking at 1000 rpm for 5 minutes.[\[1\]](#)
- Injection: The plate is then ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following LC-MS/MS conditions are optimized for the separation and detection of **estrone sulfate**:

Liquid Chromatography Parameters

Parameter	Value
Column	Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 μ m
Guard Column	3 mm
Mobile Phase A	1 mM Ammonium Fluoride in Water
Mobile Phase B	1 mM Ammonium Fluoride in Methanol:2-Propanol (3:1, v/v)
Flow Rate	0.25 mL/min
Column Temperature	40 °C
Injection Volume	20 μ L
Gradient	A detailed gradient is described in the original research. [1]

Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	4500 V (Negative)
Nebulizer Pressure	40 psi
Drying Gas Flow	4 L/min
Drying Gas Temperature	300 °C
Sheath Gas Flow	11 L/min
Sheath Gas Temperature	375 °C
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Estrone Sulfate (E1S)	349.1	269.1
d4-Estrone Sulfate (IS)	353.1	273.1

Data Presentation

The quantitative performance of the LC-MS/MS method for **estrone sulfate** is summarized in the tables below, compiled from various validated methods.

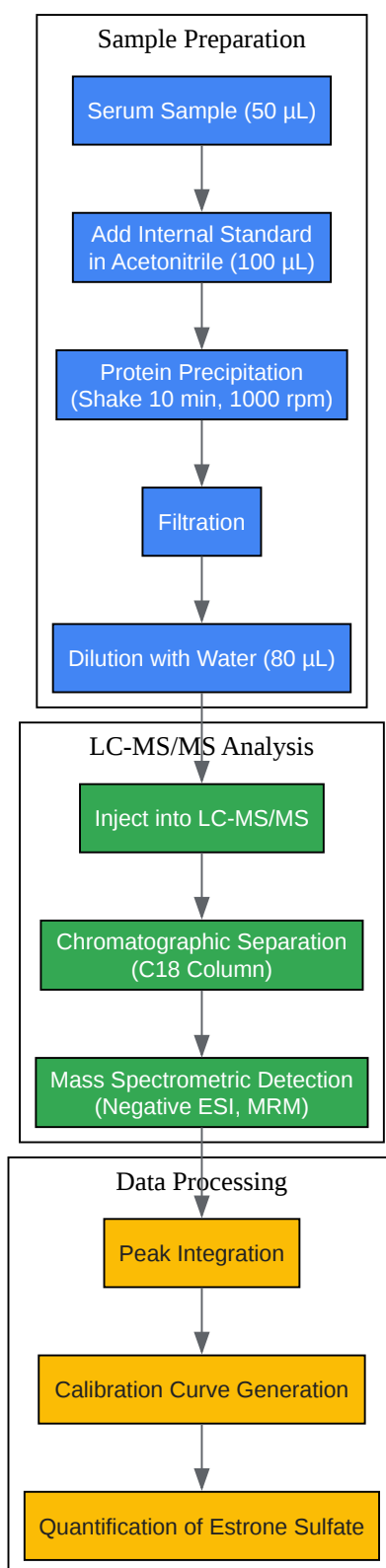
Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Method Reference	Linearity Range	LLOQ
Dufour et al. (2021)[2][3][4]	0.25–500 ng/mL	0.5 ng/mL
ResearchGate Request PDF[5]	Not Specified	7.8 pg/mL
Kushnir et al. (2020)[1][6]	Not Specified	0.2 nmol/L

Table 2: Precision and Accuracy

Method Reference	Concentration Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Dufour et al. (2021)[2]	QC Low, Medium, High	1.5 - 10.6	Not Specified	-9.8 to 9.6
ResearchGate Request PDF[5]	Not Specified	< 10.5	< 10.5	< 5.0
Kushnir et al. (2020)[6]	QC Low (1.0 nmol/L)	6	12	83 - 98
QC Medium (2.0 nmol/L)	6	7		
QC High (3.0 nmol/L)	4	6		

Mandatory Visualization



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Caption: Experimental workflow for the LC-MS/MS quantification of **estrone sulfate** in serum.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **estrone sulfate** in human serum. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it suitable for both clinical research and large-scale epidemiological studies. The superior performance of this method compared to traditional immunoassays will aid in a more accurate understanding of the role of **estrone sulfate** in health and disease.

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